Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
Overview
Description
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is a versatile small molecule scaffold used in various research and industrial applications. This compound is characterized by its unique bicyclic structure, which includes a pyrrolo and triazine ring system. It is known for its potential in medicinal chemistry and as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 4-chloropyrrole-2-carboxylate with hydrazine derivatives, followed by cyclization to form the triazine ring . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The scalability of the synthesis is crucial for industrial applications, and optimization of reaction conditions, such as temperature, pressure, and solvent choice, is essential to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity. Compared to similar compounds, it offers distinct advantages in terms of synthetic accessibility and versatility in chemical modifications .
Properties
IUPAC Name |
ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)7-4-3-6-8(10)11-5-12-13(6)7/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYDJDGPIZQXNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C2N1N=CN=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728716 | |
Record name | Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356016-43-7 | |
Record name | Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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